Product packaging for [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol(Cat. No.:CAS No. 265121-04-8)

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No.: B1673560
CAS No.: 265121-04-8
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-GGXTVIBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Neurokinin-1 Receptor Antagonists in Contemporary Pharmaceutical Research

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that have garnered significant attention in pharmaceutical research for their role in mediating the effects of substance P, a neuropeptide involved in various physiological processes, including the vomiting reflex. patsnap.comcancer.gov The substance P/NK1 receptor system has been implicated in a range of human pathophysiological disorders. nih.gov Consequently, NK1 receptor antagonists have been investigated for their therapeutic potential in treating these conditions. nih.gov

The development of selective and high-affinity NK1 receptor antagonists has been a crucial step forward in supportive care for cancer patients. amegroups.org These agents work by blocking the binding of substance P to NK1 receptors located in the central and peripheral nervous systems, thereby inhibiting the emetic signaling pathway. patsnap.comamegroups.org This mechanism of action is distinct from that of other antiemetic drug classes, such as 5-HT3 receptor antagonists and corticosteroids, and their addition to standard antiemetic regimens has been shown to provide superior protection against both acute and delayed chemotherapy-induced nausea and vomiting. tandfonline.comdovepress.com

The Prodrug Concept in Pharmaceutical Science: Fosaprepitant (B1673561) Dimeglumine as a Paradigm

The development of fosaprepitant dimeglumine is a prime example of the successful application of the prodrug concept in pharmaceutical sciences. patsnap.comcancer.gov A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. patsnap.com This approach is often employed to overcome challenges associated with the parent drug, such as poor solubility. researchgate.nettandfonline.com

Aprepitant (B1667566), the active form of fosaprepitant, is practically insoluble in water, which limits its suitability for intravenous administration. tandfonline.com To address this, fosaprepitant, a water-soluble N-phosphorylated derivative of aprepitant, was developed. cancer.govresearchgate.netnih.gov When administered intravenously, fosaprepitant is rapidly and completely converted to aprepitant by ubiquitous phosphatases in the body. patsnap.comresearchgate.nettandfonline.com This conversion occurs within 30 minutes of administration, with plasma concentrations of fosaprepitant becoming undetectable shortly after. researchgate.neteuropa.eu The pharmacological effects of fosaprepitant are therefore attributable to aprepitant. europa.eueuropa.eu

This conversion process is a key aspect of its clinical utility, allowing for an intravenous formulation that delivers the therapeutic benefits of aprepitant. nih.gov

Historical Trajectory and Foundational Theoretical Underpinnings of Fosaprepitant Dimeglumine Development

The journey to the development of fosaprepitant dimeglumine is rooted in the discovery and understanding of the role of substance P and the NK1 receptor in the emetic reflex. amegroups.org The first selective NK1 receptor antagonist, CP-96,345, was described in 1991. tandfonline.com This paved the way for the development of other antagonists, including aprepitant (MK-869, L-754,030), which was the first NK1 receptor antagonist to be marketed. researchgate.netoup.commdpi.com

Initial clinical studies were actually conducted with fosaprepitant dimeglumine (MK-0517 or L-785,298), the water-soluble prodrug of aprepitant. researchgate.nettandfonline.com Developed by Merck & Co., fosaprepitant was created to provide an intravenous alternative to the oral formulation of aprepitant. wikipedia.orggoogle.com Fosaprepitant received approval from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMEA) in January 2008. tandfonline.comwikipedia.org The development of an intravenous formulation was a significant step, offering an alternative route of administration for patients who may have difficulty with oral medications. nih.gov

Detailed Research Findings

The following table summarizes key research findings related to the pharmacokinetics of Fosaprepitant Dimeglumine and its active metabolite, aprepitant.

ParameterFindingCitation
Conversion to Aprepitant Fosaprepitant is rapidly converted to aprepitant within 30 minutes of intravenous administration. researchgate.neteuropa.eu
Protein Binding (Aprepitant) Aprepitant is highly protein-bound, with a mean of 97%. europa.eu
Metabolism (Aprepitant) Primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. europa.eu
Blood-Brain Barrier Aprepitant crosses the blood-brain barrier to exert its effects on central NK1 receptors. patsnap.comnih.gov
Half-Life (Aprepitant) The elimination half-life of aprepitant is approximately 9 to 13 hours. mims.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39F7N5O11P B1673560 [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 265121-04-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

265121-04-8

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-GGXTVIBHSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK0517;  MK 0517;  MK-0517;  Fosaprepitant;  Fosaprepitant dimeglumine;  Emend;  Inemend.

Origin of Product

United States

Molecular and Cellular Pharmacology of Fosaprepitant Dimeglumine

Mechanism of Action at the Neurokinin-1 Receptor Level

Aprepitant (B1667566) as the Active Moiety and Its Selective High-Affinity Neurokinin-1 (NK1) Receptor Antagonism

Fosaprepitant (B1673561) itself has a significantly lower affinity for the human NK1 receptor compared to its active form, aprepitant. researchgate.net Once administered, fosaprepitant is rapidly converted to aprepitant. patsnap.comfda.gov Aprepitant functions as a selective, high-affinity antagonist for human substance P/neurokinin 1 (NK1) receptors. merck.cadrugbank.com This targeted action blocks the binding of substance P, a key neurotransmitter involved in the emetic reflex. nih.gov Animal and human positron emission tomography (PET) studies have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the brain. drugbank.comncats.io The affinity of aprepitant for the NK1 receptor is demonstrated by its low dissociation constant (Kd) of 86 pM. medchemexpress.com

Characterization of Receptor Subtype Specificity Beyond NK1

Aprepitant exhibits a high degree of selectivity for the NK1 receptor. It has demonstrated little to no affinity for other receptor types that are targets for existing antiemetic therapies, including serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. drugbank.comdrugbank.comncats.io This specificity minimizes off-target effects and contributes to its favorable interaction profile when used in combination with other antiemetics like 5-HT3 receptor antagonists and corticosteroids. patsnap.commims.com The unique binding of aprepitant to the NK1R is influenced by specific amino acid residues within the receptor that are not conserved among other neurokinin receptor subtypes, further explaining its selectivity. nih.gov

Intracellular Signal Transduction Pathways and Downstream Cellular Effects Mediated by NK1 Receptor Blockade

The binding of substance P to the NK1 receptor triggers a cascade of intracellular signaling events. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through Gq and Gs heterotrimeric proteins. mdpi.comencyclopedia.pub This leads to the activation of various downstream pathways, including:

Phosphoinositide hydrolysis and Calcium Mobilization: Activation of the Gq pathway leads to phosphoinositide hydrolysis, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govjneurology.com IP3 triggers the release of intracellular calcium, a key second messenger in many cellular processes. mdpi.comencyclopedia.pubnih.gov

Mitogen-Activated Protein Kinase (MAPK) Activation: The SP/NK1R complex activates the MAPK pathway, which is involved in cell proliferation and other cellular responses. jneurology.com

Other Signaling Cascades: The NK1 receptor can also influence other signaling pathways, such as the Wnt/β-catenin pathway and the NF-κB pathway, which are involved in cell growth and inflammation. mdpi.comencyclopedia.pub

By blocking the binding of substance P, aprepitant prevents the activation of these intracellular signaling cascades. nih.gov This blockade of downstream cellular effects is the fundamental mechanism by which aprepitant exerts its therapeutic actions. For instance, in the context of emesis, aprepitant's antagonism of NK1 receptors in the brainstem prevents the signaling that leads to the vomiting reflex. nih.gov

Prodrug Activation and Biotransformation Dynamics

Enzymatic Conversion Pathways of Fosaprepitant Dimeglumine to Aprepitant

Fosaprepitant is a phosphorylated prodrug that is rapidly and extensively converted to its active form, aprepitant, following intravenous administration. patsnap.comfda.govnih.gov This conversion is facilitated by the action of ubiquitous, non-specific phosphatases. patsnap.comresearchgate.net The process is so efficient that plasma concentrations of fosaprepitant become undetectable within 30 minutes after the completion of an infusion. fda.govvirginia.edu This rapid biotransformation ensures that the therapeutic effects are mediated by aprepitant. merck.ca

Identification and Characterization of Tissue-Specific Phosphatase Activity Facilitating Prodrug Conversion

The conversion of fosaprepitant to aprepitant is not confined to a single organ. Evidence suggests that this enzymatic process occurs in multiple tissues throughout the body. fda.goveuropa.eueuropa.eu Studies have indicated that phosphatase activity in the liver, lungs, kidney, and ileum contributes to the biotransformation. fda.govvirginia.edu This widespread distribution of converting enzymes ensures the rapid and complete activation of the prodrug, regardless of the site of administration. fda.goveuropa.eu Hepatic insufficiency is not expected to significantly alter the conversion process due to the involvement of these extrahepatic tissues. fda.gov

Interactive Data Table: Pharmacokinetic Properties of Fosaprepitant and Aprepitant

ParameterFosaprepitantAprepitant (from Fosaprepitant)
Time to Undetectable Plasma Levels Within 30 minutes post-infusion fda.govvirginia.eduN/A
Active Moiety NoYes merck.ca
Primary Site of Action N/ABrain NK1 Receptors drugbank.comncats.io
Receptor Affinity (IC50 vs NK1) 1.2 nM researchgate.net0.09 nM researchgate.net

Kinetic Profiles and Temporal Aspects of Prodrug to Active Metabolite Conversion

Fosaprepitant dimeglumine is a water-soluble N-phosphoryl derivative and a prodrug of aprepitant. patsnap.comresearchgate.net Following intravenous administration, it undergoes rapid and extensive conversion to its active form, aprepitant, a selective neurokinin 1 (NK1) receptor antagonist. patsnap.comfda.gov This biotransformation is a critical step in its pharmacological activity.

The conversion of fosaprepitant to aprepitant is facilitated by ubiquitous phosphatases and is not confined to the liver. europa.eudrugs.com In vitro studies have demonstrated that this conversion occurs in preparations of human liver, kidney, lung, and ileum, indicating a widespread metabolic process. nih.goveuropa.eu This rapid and nearly complete conversion happens in S9 preparations from these various human tissues. europa.eu

Once administered intravenously, plasma concentrations of fosaprepitant decline swiftly. fda.gov The plasma elimination half-life of fosaprepitant is remarkably short, averaging approximately 2.3 minutes. nih.govnih.gov Consequently, plasma levels of the prodrug typically fall below the limit of detection (10 ng/mL) within 30 to 60 minutes after the completion of the infusion. researchgate.netfda.govnih.gov This rapid clearance of fosaprepitant from the plasma underscores the efficiency of its conversion to aprepitant. researchgate.netnih.gov

The pharmacokinetic profile of aprepitant following the administration of fosaprepitant has been well-characterized. The peak plasma concentration (Cmax) of aprepitant is generally reached near the end of the fosaprepitant infusion. zhqkyx.net

A study in healthy Chinese volunteers receiving a single 150 mg intravenous dose of fosaprepitant dimeglumine over 30 minutes provided the following pharmacokinetic parameters for both the prodrug and the active metabolite. zhqkyx.net

Pharmacokinetic Parameters of Fosaprepitant and Aprepitant in Healthy Volunteers

Parameter Fosaprepitant Aprepitant
Tmax (h) 0.333 0.583
Cmax (μg/mL) 4.316 4.888
AUC0-t (h·μg/mL⁻¹) 2.090 49.483
AUC0-∞ (h·μg/mL⁻¹) 2.098 54.658

Data from a study in healthy Chinese volunteers following a single 150 mg IV dose of fosaprepitant dimeglumine. zhqkyx.net

The data clearly illustrate the rapid conversion, with fosaprepitant being quickly cleared and leading to a substantial exposure of the active metabolite, aprepitant. zhqkyx.net The plasma exposure of aprepitant was found to be approximately 25.7 times that of fosaprepitant. zhqkyx.net

The conversion process is so efficient that the clinical efficacy observed after fosaprepitant administration is attributed entirely to the resulting circulating aprepitant. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Aprepitant (B1667566) Pharmacokinetics Derived from Fosaprepitant (B1673561) Dimeglumine Administration in Preclinical Models

Preclinical studies in various animal models have been crucial in elucidating the pharmacokinetic profile of aprepitant. These investigations have provided a foundational understanding of its distribution, metabolism, and elimination.

Systemic Distribution Patterns, Including Evidence of Blood-Brain Barrier Penetration

Aprepitant exhibits a significant volume of distribution, suggesting extensive tissue uptake. In humans, the mean apparent volume of distribution at steady state (Vdss) is approximately 70 L. fda.govfda.govfda.gov Preclinical and human studies have consistently demonstrated that aprepitant can cross the blood-brain barrier. fda.govwikipedia.orgnih.govhemonc.orgfda.gov

Positron Emission Tomography (PET) studies in both animals and humans have confirmed that aprepitant occupies NK1 receptors in the brain. fda.govwikipedia.orghemonc.orgfda.gov In ferrets, a species known to have human-like NK1 receptor pharmacology, oral administration of aprepitant resulted in significant brain tissue concentrations. researchgate.netresearchgate.net Specifically, 24 hours after a single oral dose, aprepitant concentrations in the brain cortex were substantial, with the parent compound being the predominant radioactive component found in both plasma and the brain. researchgate.net This ability to penetrate the central nervous system is fundamental to its antiemetic mechanism of action. wikipedia.orghemonc.org Furthermore, aprepitant has been shown to decrease brain water content and blood-brain barrier permeability in preclinical models. nih.govmdpi.com

Hepatic Metabolism of Aprepitant and Interplay with Cytochrome P450 Enzyme Systems

Aprepitant undergoes extensive metabolism, primarily in the liver. researchgate.netfda.govorpdl.org This biotransformation is heavily reliant on the cytochrome P450 (CYP) enzyme system.

The principal enzyme responsible for the metabolism of aprepitant is CYP3A4. fda.govdrugs.comresearchgate.netorpdl.orgnih.gov In vitro studies using human liver microsomes have shown that CYP3A4 is the major player in aprepitant's oxidative metabolism. fda.govnih.goveuropa.eu The metabolism of aprepitant in these systems can be completely inhibited by ketoconazole (B1673606) and troleandomycin, both of which are potent CYP3A4 inhibitors. researchgate.netnih.gov

Aprepitant itself is a moderate inhibitor of CYP3A4. fda.govnih.govwashington.edu This can lead to clinically significant drug-drug interactions, as it can increase the plasma concentrations of other drugs that are also metabolized by CYP3A4. fda.govwashington.edu For instance, co-administration of aprepitant has been shown to increase the area under the curve (AUC) of midazolam, a sensitive CYP3A4 substrate, by 2.3 to 3.3-fold. washington.edu Similarly, it can increase the exposure of corticosteroids like dexamethasone (B1670325) and methylprednisolone (B1676475). washington.edu

The interaction is complex, as aprepitant also acts as an inducer of CYP3A4 with chronic use. orpdl.orgeuropa.eumerck.ca

While CYP3A4 is the primary metabolic pathway, other CYP isoforms contribute to a lesser extent. In vitro studies with human liver microsomes and recombinant P450s have identified CYP1A2 and CYP2C19 as minor contributors to aprepitant metabolism. fda.govnih.gov These enzymes are primarily involved in the O-dealkylation of aprepitant, whereas CYP3A4 catalyzes both N- and O-dealkylation reactions. researchgate.netnih.gov

Extrahepatic Metabolic Pathways and Excretory Routes of Aprepitant and its Metabolites

Following its extensive metabolism, the metabolites of aprepitant are eliminated from the body through both renal and fecal routes. In humans, after a single intravenous dose of radiolabeled fosaprepitant, approximately 57% of the radioactivity is recovered in the urine and 45% in the feces. fda.govfda.govfda.goveuropa.eu It is important to note that aprepitant itself is not excreted unchanged in the urine. europa.eu

The conversion of the prodrug fosaprepitant to aprepitant is not limited to the liver. In vitro studies have shown that this conversion can occur in various extrahepatic tissues, including the kidney, lung, and ileum. fda.govdrugs.com This widespread conversion ensures the rapid availability of the active drug, aprepitant. fda.gov In preclinical models such as rats and dogs, biliary excretion is a significant route of elimination for aprepitant and its metabolites. nih.gov Glucuronidation has been identified as an important metabolic pathway in these species. nih.gov

Quantitative Analysis of Plasma Protein Binding Characteristics of Aprepitant

Aprepitant is highly bound to plasma proteins. fda.govfda.govdrugbank.com Studies have consistently reported that greater than 95% of aprepitant in the plasma is bound to proteins. fda.govfda.govfda.govfda.govorpdl.orgmerck.cadrugbank.com The mean plasma protein binding is approximately 97%. europa.eueuropa.eu This high degree of protein binding results in a relatively low fraction of unbound, pharmacologically active drug in circulation. In patients with renal disease, a modest decrease in protein binding has been observed. fda.goveuropa.eu

Table 1: Key Pharmacokinetic Parameters of Aprepitant

ParameterValueSource
Mean Absolute Oral Bioavailability~60-65% fda.govfda.govwikipedia.orgorpdl.orgdrugbank.com
Apparent Volume of Distribution (Vdss)~70 L fda.govfda.govfda.govnih.gov
Plasma Protein Binding>95% fda.govfda.govfda.govfda.govorpdl.orgmerck.cadrugbank.comnih.gov
Primary Metabolizing EnzymeCYP3A4 fda.govdrugs.comresearchgate.netorpdl.orgnih.gov
Minor Metabolizing EnzymesCYP1A2, CYP2C19 fda.govnih.gov
Elimination RoutesMetabolism, with metabolites excreted in urine and feces fda.govfda.govfda.goveuropa.eu

Neurokinin-1 Receptor Occupancy Studies in Research Models

Fosaprepitant is a water-soluble prodrug that is rapidly converted in the body to aprepitant, its pharmacologically active form. drugbank.comhemonc.org The antiemetic effects of fosaprepitant are therefore attributable to aprepitant, a selective, high-affinity antagonist of the human neurokinin-1 (NK1) receptor. hemonc.org Preclinical and human research studies have demonstrated that aprepitant is brain-penetrant, occupying central NK1 receptors to exert its therapeutic effect. hemonc.orgmerck.ca

Positron Emission Tomography (PET) imaging has been a critical tool in quantifying the degree and duration of NK1 receptor occupancy (RO) in the central nervous system following the administration of fosaprepitant. nih.govresearchgate.netamegroups.org These studies utilize specific radiolabeled tracers that bind to NK1 receptors, allowing for the visualization and measurement of receptor blockade by an antagonist like aprepitant. amegroups.org

The results indicated that a single intravenous dose of fosaprepitant led to near-complete receptor occupancy within 30 minutes, which was sustained at a high level for at least 48 hours. nih.govresearchgate.netunimi.it This rapid and extensive blockade of central NK1 receptors is fundamental to its efficacy in preventing emesis. unimi.itascopubs.org

Table 1: Brain NK1 Receptor Occupancy After Fosaprepitant Administration Quantitative data from a PET imaging study in healthy research subjects.

Time Post-DoseMean NK1 Receptor Occupancy (%)
Tmax (~30 min)100%
24 hours100%
48 hours≥97%
120 hours41-75%

This data is derived from a study by Van Laere et al. and demonstrates the magnitude and duration of receptor blockade. nih.govresearchgate.netunimi.it

Research has established a direct correlation between the plasma concentrations of aprepitant and the extent of NK1 receptor occupancy in the brain. tandfonline.comeuropa.eu Pharmacokinetic and pharmacodynamic (PK/PD) modeling, informed by PET imaging data, has been instrumental in defining this relationship quantitatively. amegroups.orgtandfonline.com

Studies have shown that a specific threshold of receptor occupancy is necessary to achieve a significant antiemetic effect. tandfonline.comunimi.it This knowledge was crucial for selecting dosing regimens that would ensure sufficient target engagement. amegroups.org Through modeling, it was estimated that an aprepitant plasma concentration of approximately 100 ng/mL is required to achieve greater than 90% occupancy of NK1 receptors in the striatum. tandfonline.com This level of receptor blockade (>90%) was subsequently identified as the target threshold for ensuring antiemetic efficacy. tandfonline.comunimi.itascopubs.org This modeling approach allows for the prediction of central target engagement based on peripheral plasma drug concentrations, providing a critical link between pharmacokinetics and pharmacodynamic response. tandfonline.commdpi.com

Preclinical Pharmacodynamic Efficacy in Animal Models of Emesis

The antiemetic action of fosaprepitant is mediated by its active metabolite, aprepitant, which selectively antagonizes the NK1 receptor. drugbank.comhemonc.org In animal models, particularly the ferret model of cisplatin-induced emesis, NK1 receptor antagonists have been shown to inhibit vomiting through central actions. merck.canih.gov Chemotherapeutic agents like cisplatin (B142131) trigger the release of neurotransmitters, including Substance P, in both the gastrointestinal tract and the brainstem. unimi.it Substance P is the natural ligand for the NK1 receptor. unimi.it

By crossing the blood-brain barrier and binding to NK1 receptors in key areas of the brainstem, such as the nucleus tractus solitarius, aprepitant blocks the emetogenic signal transmitted by Substance P. drugbank.comhemonc.orgamegroups.org This central inhibition is believed to be the primary mechanism for its broad antiemetic activity. amegroups.org Preclinical studies demonstrate that this blockade is effective against both the acute (first 24 hours) and delayed (25-120 hours) phases of cisplatin-induced emesis. hemonc.orgmerck.ca Aprepitant shows high selectivity for the NK1 receptor with little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic classes. drugbank.comhemonc.org

Preclinical animal studies have consistently shown that aprepitant (the active form of fosaprepitant) enhances the antiemetic efficacy of other classes of antiemetic agents. drugbank.comhemonc.orgmerck.ca The pathophysiology of chemotherapy-induced nausea and vomiting involves multiple neurotransmitter pathways. unimi.it While aprepitant targets the NK1 receptor pathway, 5-HT3 receptor antagonists (e.g., ondansetron, granisetron) block serotonin pathways, and corticosteroids (e.g., dexamethasone) are thought to act via different, less clearly defined mechanisms. drugbank.comnih.gov

In animal models, combining aprepitant with a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone results in a synergistic or augmented antiemetic effect against cisplatin-induced emesis. hemonc.orgmerck.canih.gov This combination provides more comprehensive protection than any single agent alone by blocking multiple emetogenic pathways. semanticscholar.org For instance, in rats, while a 5-HT3 antagonist was effective against the acute phase of cisplatin-induced nausea-like responses, fosaprepitant was effective against both acute and delayed phases, highlighting the importance of its distinct mechanism. frontiersin.org This preclinical evidence provides the foundational rationale for the clinical use of fosaprepitant as part of a combination antiemetic regimen. nih.govsemanticscholar.org

Drug Drug Interaction Mechanisms and Intermolecular Dynamics

Modulation of Cytochrome P450 Enzymes by Aprepitant (B1667566) and Fosaprepitant (B1673561) Dimeglumine

The interactions of fosaprepitant and its active form, aprepitant, with the cytochrome P450 (CYP) enzyme system are complex, involving inhibition and induction of various isoforms. These interactions are clinically significant as they can alter the pharmacokinetics of co-administered drugs that are metabolized by these enzymes. nih.govnjmonline.nl

Aprepitant's Role as a Substrate, Inhibitor, and Inducer of CYP3A4

Aprepitant exhibits a multifaceted interaction with CYP3A4, acting as a substrate, a moderate inhibitor, and an inducer of this key metabolic enzyme. fda.goveuropa.eufda.gov This dual role means that aprepitant's own metabolism is mediated by CYP3A4, and it can also affect the metabolism of other drugs that are substrates for this enzyme. patsnap.comfda.gov

As a moderate inhibitor of CYP3A4, aprepitant can increase the plasma concentrations of co-administered drugs metabolized by this pathway. europa.eufda.gov This inhibitory effect is most pronounced during the initial days of treatment. europa.eu For instance, co-administration of aprepitant with dexamethasone (B1670325), a CYP3A4 substrate, leads to a significant increase in dexamethasone exposure. njmonline.nlinpharmd.com

Following the initial inhibitory phase, aprepitant acts as a mild inducer of CYP3A4. njmonline.nleuropa.eu This induction effect becomes more apparent a few days after the completion of a 3-day aprepitant regimen and can lead to decreased plasma concentrations of CYP3A4 substrates. njmonline.nleuropa.eu The induction is transient, with the maximum effect observed 3 to 5 days after the last dose. njmonline.nl

Characterization of Fosaprepitant Dimeglumine as a Transient Weak Inhibitor of CYP3A4

When administered as a single intravenous dose, fosaprepitant dimeglumine acts as a weak and transient inhibitor of CYP3A4. fda.govnjmonline.nleuropa.eu This inhibitory effect is observed for approximately two days following administration. fda.goveuropa.eu Unlike the multi-day oral aprepitant regimen, a single dose of fosaprepitant does not appear to induce CYP3A4. fda.govfda.gov

The weak inhibitory effect of a single 150 mg dose of fosaprepitant can lead to a temporary increase in the plasma concentrations of co-administered CYP3A4 substrates, potentially up to a 2-fold increase in total exposure on the first and second day after administration. europa.eufda.gov.ph Studies with the sensitive CYP3A4 substrate midazolam have demonstrated this transient inhibition. When midazolam was co-administered with a single intravenous dose of fosaprepitant, the area under the plasma concentration-time curve (AUC) of midazolam was increased on day 1, but no effect was observed on day 4. fda.gov.phactivo.co.za

Inducing Effects of Aprepitant on CYP2C9 Metabolism

In addition to its effects on CYP3A4, aprepitant is also an inducer of CYP2C9. fda.goveuropa.eufda.gov.ph This induction can lead to a decrease in the plasma concentrations of drugs that are substrates for this enzyme. nih.gov The induction of CYP2C9 by aprepitant is transient, with the maximum effect occurring several days after the completion of treatment. njmonline.nleuropa.eu

A clinically relevant example of this interaction is the co-administration of aprepitant with warfarin (B611796), a CYP2C9 substrate. baxterpi.com This can result in a clinically significant decrease in the International Normalized Ratio (INR), a measure of blood clotting time. fda.govbaxterpi.com Close monitoring of the INR is recommended for patients on chronic warfarin therapy during the two-week period following the initiation of fosaprepitant. fda.govbaxterpi.com Similarly, aprepitant has been shown to induce the metabolism of tolbutamide, another CYP2C9 substrate. nih.govfda.gov

Investigations into Drug Transporter Systems

Beyond metabolic enzymes, the potential for fosaprepitant and aprepitant to interact with drug transporter systems has also been investigated.

Mechanistic Insights into Specific Pharmacokinetic Drug Interactions

The enzymatic modulation by fosaprepitant and aprepitant leads to several clinically significant drug interactions.

Interacting Drug/ClassMechanism of InteractionClinical Consequence
Dexamethasone Aprepitant (and to a lesser extent, fosaprepitant) inhibits the CYP3A4-mediated metabolism of dexamethasone. njmonline.nlnjmonline.nlinpharmd.comIncreased plasma concentrations of dexamethasone, necessitating a dose reduction of dexamethasone when co-administered. njmonline.nlinpharmd.com
Midazolam Fosaprepitant acts as a transient weak inhibitor of CYP3A4, increasing midazolam's plasma concentration on the day of administration. fda.gov.phactivo.co.zanih.govPotential for increased sedation and other benzodiazepine-related effects. fda.gov.phactivo.co.za
Warfarin Aprepitant induces the CYP2C9-mediated metabolism of warfarin. fda.govdrugs.comDecreased INR, requiring close monitoring, particularly 7 to 10 days after initiation of fosaprepitant. fda.govbaxterpi.com
Hormonal Contraceptives Aprepitant can induce the metabolism of hormonal contraceptives. baxterpi.comeuropa.euReduced efficacy of hormonal contraceptives during and for 28 days after fosaprepitant administration. baxterpi.comfda.gov

Interactions with Corticosteroids (e.g., Dexamethasone) via Metabolic Pathways

The co-administration of fosaprepitant with corticosteroids, which are frequently used in antiemetic regimens, results in a significant pharmacokinetic interaction due to the metabolic pathways they share. nih.gov Dexamethasone, a commonly used corticosteroid, is a substrate of the CYP3A4 enzyme. nih.govinpharmd.comwaocp.org When administered with fosaprepitant, which acts as a weak to moderate inhibitor of CYP3A4, the metabolism of dexamethasone is reduced. nih.govinpharmd.comnih.gov

This inhibition leads to a clinically significant increase in the systemic exposure of dexamethasone. inpharmd.com Research findings have consistently shown that a single 150 mg intravenous dose of fosaprepitant increases the area under the plasma concentration-time curve (AUC) of orally administered dexamethasone by approximately two-fold on the first and second days of co-administration. merck.cafda.govnih.gov The interaction is less pronounced by the third day. nih.gov This elevated exposure to dexamethasone can increase the risk of associated adverse effects. inpharmd.com To counteract this interaction, a dose reduction of oral dexamethasone by approximately 50% is recommended when administered with fosaprepitant. fda.govfda.govinpharmd.comrxlist.com

A similar interaction occurs with methylprednisolone (B1676475), another corticosteroid metabolized by CYP3A4. rxlist.com Co-administration with the aprepitant/fosaprepitant regimen necessitates a dose reduction of both intravenous (by ~25%) and oral (by ~50%) methylprednisolone to account for the increased exposure. rxlist.commedscape.com

Co-administered DrugEffect of Fosaprepitant 150 mg IVClinical Recommendation
Dexamethasone (oral)Increases AUC by approx. 2-fold on Days 1 and 2. merck.cafda.govnih.govReduce oral dexamethasone dose by approx. 50%. fda.govfda.govrxlist.com
Methylprednisolone (IV/oral)Increases exposure. rxlist.comReduce IV dose by approx. 25% and oral dose by approx. 50%. rxlist.commedscape.com

Interactions with Benzodiazepines (e.g., Midazolam) and Implications for Metabolism

Fosaprepitant's inhibitory effect on CYP3A4 also has significant implications for the metabolism of co-administered benzodiazepines that are substrates of this enzyme, such as midazolam, alprazolam, and triazolam. merck.caeuropa.eurxlist.com The interaction with midazolam, a sensitive CYP3A4 substrate, has been studied to characterize the extent of this effect.

When a single 150 mg intravenous dose of fosaprepitant was administered with oral midazolam, it increased the AUC of midazolam by approximately 1.8-fold on day 1. fda.govnih.gov This indicates a weak inhibitory effect of single-dose fosaprepitant on CYP3A4. fda.govnih.gov This inhibitory effect is transient, with studies showing no impact on midazolam's pharmacokinetics when it was administered on day 4 following the fosaprepitant dose. fda.govnih.gov The increased plasma concentrations of midazolam or other CYP3A4-metabolized benzodiazepines can heighten the risk of their associated adverse reactions. fda.govfda.gov Therefore, when co-administering these agents with fosaprepitant, careful consideration and monitoring for potential benzodiazepine-related adverse effects are advised. fda.govmerck.cafda.gov

Co-administered Drug (CYP3A4 Substrate)Effect of Fosaprepitant 150 mg IVClinical Recommendation
Midazolam (oral)Increases AUC by approx. 1.8-fold on Day 1. fda.govnih.govConsider potential for increased plasma concentrations; monitor for adverse reactions. fda.govmerck.caeuropa.eu
Alprazolam Potential for increased plasma concentrations. merck.caeuropa.eurxlist.comMonitor for benzodiazepine-related adverse reactions. fda.gov
Triazolam Potential for increased plasma concentrations. merck.caeuropa.eurxlist.comMonitor for benzodiazepine-related adverse reactions. fda.gov

Considerations for Co-administration with Other Chemotherapeutic Agents and CYP3A4 Substrates

Given that fosaprepitant inhibits CYP3A4, its use with chemotherapeutic agents that are substrates of this enzyme requires careful consideration. patsnap.commerck.ca Many chemotherapy drugs are metabolized by CYP3A4, including docetaxel (B913), paclitaxel, etoposide (B1684455), irinotecan, ifosfamide (B1674421), imatinib, and the vinca (B1221190) alkaloids (vinorelbine, vinblastine, and vincristine). merck.canih.gov Inhibition of their metabolism by fosaprepitant could lead to elevated plasma concentrations and potentially increased toxicity. europa.euthieme-connect.com

While there is a theoretical risk of increased toxicity, clinical experience and specific studies have provided a more nuanced understanding. thieme-connect.com For instance, pharmacokinetic studies showed that oral aprepitant did not significantly influence the pharmacokinetics of intravenously administered docetaxel or vinorelbine (B1196246). merck.canih.gov However, it is noted that the effect of aprepitant on orally administered CYP3A4 substrates may be greater than on those given intravenously. merck.caeuropa.eu An interaction with orally administered chemotherapeutic agents like etoposide and vinorelbine cannot be excluded. europa.eueuropa.eu

Concerns have been raised about co-administration with agents like cyclophosphamide (B585) and ifosfamide. thieme-connect.comnih.gov A systematic review identified a clinically significant pharmacokinetic interaction with cyclophosphamide and ifosfamide. nih.govnih.gov Post-marketing reports have noted neurotoxicity after ifosfamide was co-administered with aprepitant. fda.goveuropa.eu Despite these concerns, some randomized trials that included chemotherapeutic agents such as cyclophosphamide, ifosfamide, vinblastine, and vincristine (B1662923) did not report concerning adverse effects. thieme-connect.com

Due to these potential interactions, caution and additional monitoring may be appropriate when fosaprepitant is used with chemotherapeutic agents metabolized by CYP3A4, particularly those with a narrow therapeutic index. europa.eueuropa.eunih.gov

Table of Compounds Mentioned

Compound Name
5-HT3 antagonist
Alfentanil
Alprazolam
Aprepitant
Astemizole
Carbamazepine
Chemotherapy
Ciclosporin
Cisapride
Corticosteroid
Cyclophosphamide
Dexamethasone
Diergotamine
Diltiazem
Docetaxel
Ergotamine
Etoposide
Everolimus
Fentanyl
Fosaprepitant
Fosaprepitant Dimeglumine
Ifosfamide
Imatinib
Irinotecan
Ketoconazole (B1673606)
Methylprednisolone
Midazolam
Paclitaxel
Palonosetron
Phenytoin
Pimozide
Quinidine
Rifampin
Sirolimus
Tacrolimus
Terfenadine
Triazolam
Vinblastine
Vincristine
Vinorelbine

Structure Activity Relationship Sar and Rational Ligand Design for Neurokinin 1 Receptor Antagonists

Elucidation of General Pharmacophore Models for NK1R Antagonism

The development of non-peptide NK1 receptor antagonists has led to the establishment of general pharmacophore models that define the essential structural features required for potent antagonism. These models are crucial for the rational design of new and improved antagonists.

A common pharmacophore model for non-peptide NK1 receptor antagonists consists of a central heterocyclic scaffold that positions at least two aromatic rings in a specific three-dimensional orientation. nih.govnih.gov The nature of the heterocyclic core has evolved from the initial quinuclidine (B89598) ring in early antagonists to simpler structures like the morpholine (B109124) ring found in aprepitant (B1667566), piperidine, or even acyclic chains. nih.govnih.gov These scaffolds serve as a rigid framework to hold the aromatic moieties in the correct conformation for optimal receptor binding.

A critical aspect of the pharmacophore is the stereospecific orientation of the two aromatic rings. nih.gov Research has demonstrated that a cis orientation of these rings, relative to the heterocyclic scaffold, is often essential for high-affinity binding. nih.gov The specific spatial arrangement between the aromatic groups can vary, with common conformations including:

Parallel face-to-face: The aromatic rings are stacked on top of each other. nih.gov

Perpendicular T-shaped: The edge of one aromatic ring points towards the face of the other. nih.gov

Edge-on L-shaped: The rings are arranged in a perpendicular, edge-to-face manner. nih.gov

The chirality of the molecule plays a pivotal role, as the spatial arrangement is highly dependent on the stereochemistry of the scaffold. nih.gov For instance, aprepitant possesses three chiral centers, and only one of the eight possible diastereoisomers exhibits the desired high-affinity antagonistic activity. nih.gov

Structural Determinants of Aprepitant and Fosaprepitant (B1673561) Dimeglumine Binding Affinity and Selectivity

As fosaprepitant is a prodrug, its binding affinity is primarily a function of its conversion to aprepitant. nih.govfda.gov Aprepitant is a highly selective antagonist for the human NK1 receptor, with a significantly lower affinity for other neurokinin receptors (NK2 and NK3) and no significant affinity for serotonin (B10506), dopamine, or corticosteroid receptors. semanticscholar.org

FeatureDescriptionImportance for Binding
Aprepitant A selective, high-affinity non-peptide antagonist of the human NK1 receptor.The active molecule responsible for the therapeutic effect.
Fosaprepitant A water-soluble phosphoryl prodrug of aprepitant.Allows for intravenous administration; rapidly converted to aprepitant in vivo.

The crystal structure of aprepitant bound to the human NK1 receptor has provided detailed insights into the molecular interactions that govern its binding affinity. mlcpharmacy.edu.innih.gov

The key interactions include:

Morpholine Core: This central heterocyclic scaffold correctly orients the pendant aromatic groups. nih.gov It is situated between key amino acid residues in the receptor, such as Phenylalanine-268 and Glutamine-165. nih.gov

3,5-bis(trifluoromethyl)phenyl Group: This moiety is crucial for high-affinity binding. The two trifluoromethyl groups engage in extensive hydrophobic interactions with residues like Isoleucine-113, Valine-116, and Isoleucine-204 within a lipophilic pocket of the receptor. mlcpharmacy.edu.in

Triazolinone Moiety: This group forms critical hydrogen bonds with the receptor. The nitrogen atoms of the triazole ring form two hydrogen bonds with Glutamine-165, while the oxygen of the triazolinone group establishes two additional hydrogen bonds with Tryptophan-184 and Glutamic acid-193. mlcpharmacy.edu.in The removal of this triazolinone substituent has been shown to decrease ligand-binding affinity by as much as 30-fold. mlcpharmacy.edu.in

These multiple points of contact within the receptor's binding pocket account for the high potency and selectivity of aprepitant. mlcpharmacy.edu.in

Endogenous Ligand Interactions: Substance P and the Tachykinin Family

The physiological effects that NK1 receptor antagonists like aprepitant are designed to block are initiated by the binding of endogenous ligands, primarily Substance P (SP). SP is a member of the tachykinin family of neuropeptides, which also includes neurokinin A (NKA) and neurokinin B (NKB). researchgate.net SP is the preferred endogenous agonist for the NK1 receptor. nih.govresearchgate.net

Substance P is an undecapeptide (an 11-amino acid peptide). researchgate.net It is encoded by the TAC1 gene, which also produces NKA through alternative splicing. researchgate.net SP is synthesized as a larger precursor protein, which is then enzymatically processed to yield the active peptide. drugbank.com A key step in its bioactivation is C-terminal amidation, carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). drugbank.com

The biological activity of SP is terminated by enzymatic degradation. Several enzymes are involved in this process, including:

Angiotensin-converting enzyme (ACE) drugbank.com

Neutral endopeptidase (NEP) , also known as neprilysin nih.gov

Endothelin-converting enzyme-1 nih.gov

These enzymes cleave the SP peptide into inactive fragments, thereby regulating its concentration and signaling duration at the receptor. researchgate.net

The human NK1 receptor exists in two primary isoforms that arise from alternative splicing of the TACR1 gene: a full-length form and a truncated form. selleckchem.comresearchgate.net

Full-Length NK1R: This isoform consists of 407 amino acids and is the predominant form found in several regions of the brain. nih.govresearchgate.net

Truncated NK1R: This isoform is shorter, lacking 96 amino acids at the intracellular C-terminal tail, resulting in a 311 amino acid protein. selleckchem.com It is the predominant form in various peripheral tissues. researchgate.net

These structural differences lead to significant functional consequences:

NK1R IsoformLength (Amino Acids)C-Terminal TailSubstance P Binding AffinitySignaling Response (e.g., Calcium)Primary Location
Full-Length 407CompleteHigh (nanomolar concentrations for activation)RobustBrain regions (except cerebellum)
Truncated 311Lacks 96 residues~10-fold lower (micromolar concentrations for activation)DiminishedPeripheral tissues (e.g., GI tract, immune cells)

The C-terminal tail of the full-length receptor is crucial for efficient G-protein coupling and downstream signaling. Consequently, the full-length isoform mediates a rapid and robust response to SP, including strong activation of pathways leading to increased intracellular calcium and NF-κB activation. selleckchem.com In contrast, the truncated isoform exhibits a diminished calcium response and does not effectively activate the NF-κB pathway upon SP stimulation. selleckchem.comresearchgate.net The differential expression and signaling capabilities of these two isoforms suggest they may mediate distinct physiological and pathophysiological roles in different tissues.

Advanced Analytical Methodologies for Fosaprepitant Dimeglumine Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Fosaprepitant (B1673561) Dimeglumine due to its high resolution, sensitivity, and specificity.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the quantitative analysis of Fosaprepitant Dimeglumine. Several methods have been developed and validated to ensure accurate determination of the compound in bulk and dosage forms. nih.govmlcpharmacy.edu.in

A typical RP-HPLC method involves a C8 or C18 stationary phase. For instance, one validated method utilized a C8 column (150 x 4.6 mm, 5µm) with a mobile phase composed of a buffer and acetonitrile (B52724) in a 40:60 ratio. The buffer consisted of a 0.1 M potassium dihydrogen phosphate (B84403) solution with the pH adjusted to 3.10 using phosphoric acid. mlcpharmacy.edu.in Another method was optimized on a Zorbax Eclipse XDB-C8 column (250 mm × 4.6 mm, 5µm) for the quantification of an impurity. ijpsr.comijpsr.com

Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govijpsr.com For one developed HPLC method, the LOD and LOQ for Fosaprepitant Dimeglumine were found to be 7.4 µg/mL and 22.3 µg/mL, respectively. mlcpharmacy.edu.in Linearity is typically established over a concentration range, for example, 80-180 µg/mL, with correlation coefficients (R²) close to 0.999, indicating a strong linear relationship between concentration and analytical response. mlcpharmacy.edu.inresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Quantitative Analysis of Fosaprepitant Dimeglumine

ParameterCondition 1 mlcpharmacy.edu.inCondition 2 ijpsr.comijpsr.com
Stationary Phase (Column)C8, 150 x 4.6 mm, 5µmZorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm
Mobile PhaseBuffer (0.1 M KH2PO4, pH 3.10) : Acetonitrile (40:60 v/v)Phosphate buffer (pH 7.0) : Acetonitrile (53:47 v/v)
Flow Rate0.6 ml/min0.7 ml/min
Detection Wavelength264 nm205 nm
Retention Time3.358 minNot specified
Column TemperatureNot specified35 °C

Stability-indicating methods are crucial for identifying and quantifying degradation products that may form during storage or manufacturing. These methods are designed to separate the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities. nih.govhumanjournals.com To achieve this, forced degradation studies are conducted, subjecting Fosaprepitant Dimeglumine to various stress conditions such as acid, base, oxidation, heat, and light. nih.govhumanjournals.comasianpubs.org

One study developed a stability-indicating method using a Unison UK-Phenyl column (250mm × 4.6mm, 3µm) with a gradient elution system. humanjournals.com Another utilized a NanoChrom C18 column (250 mm×4.6 mm, 5µm) for the same purpose. nih.gov These methods proved effective in separating Fosaprepitant Dimeglumine from impurities generated under stress conditions, with Aprepitant (B1667566) being identified as a major degradation product. asianpubs.org The validation of these methods confirms their specificity, demonstrating that the peak for Fosaprepitant is free from interference from any degradants. researchgate.net The mass balance is often calculated to be over 99%, which confirms the stability-indicating power of the method. researchgate.netasianpubs.org

The optimization of chromatographic parameters is a critical step in method development to ensure reliable and robust performance. Key parameters that are systematically adjusted include:

Column Chemistry: Different stationary phases are tested to achieve the best separation. Columns like C8, C18, and Phenyl-based columns have been successfully used. nih.govmlcpharmacy.edu.inhumanjournals.com The choice depends on the polarity and chemical nature of the API and its impurities.

Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (commonly acetonitrile or methanol) is optimized to control the retention and resolution of peaks. nih.govmlcpharmacy.edu.in The pH of the buffer is also a critical factor; for instance, a pH of 3.10 was selected in one method, while another used a pH of 2.2. nih.govmlcpharmacy.edu.in The use of ion-pair reagents like tetrabutylammonium (B224687) hydrogen sulphate has also been reported to improve peak shape and retention. asianpubs.orgasianpubs.org

Flow Rate: The flow rate is adjusted to balance analysis time with separation efficiency. Typical flow rates range from 0.6 mL/min to 1.2 mL/min. mlcpharmacy.edu.in

Temperature: Column temperature is controlled to ensure reproducibility of retention times and can influence selectivity. Temperatures such as 20°C, 25°C, and 35°C have been reported in various methods. nih.govhumanjournals.comasianpubs.org

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For Fosaprepitant Dimeglumine, wavelengths of 210 nm and 264 nm have been commonly employed. mlcpharmacy.edu.inhumanjournals.comasianpubs.org

The robustness of the final method is evaluated by making small, deliberate variations in these parameters (e.g., ±0.1 ml/min in flow rate, ±2 nm in wavelength) and observing the effect on the results. mlcpharmacy.edu.in

Ultraviolet (UV) Spectroscopy Techniques for Compound Analysis

UV spectroscopy offers a simpler and more cost-effective method for the quantitative analysis of Fosaprepitant Dimeglumine in bulk form. mlcpharmacy.edu.inaipublications.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For the development of a UV spectroscopic method, a suitable solvent is first selected based on the solubility of the drug; a mixture of acetonitrile and buffer is a common choice. mlcpharmacy.edu.in The solution is then scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorption (λmax). For Fosaprepitant Dimeglumine, the λmax has been identified at 264 nm. mlcpharmacy.edu.in

The method is then validated according to ICH guidelines. Linearity is assessed by preparing a series of dilutions and plotting absorbance against concentration. A linear relationship has been demonstrated in the concentration range of 80-180 µg/ml, with a regression equation of y = 0.0014x - 0.0303 and a correlation coefficient (R²) of 0.9972. mlcpharmacy.edu.in The limit of detection (LOD) and limit of quantification (LOQ) for the UV method were determined to be 7.3 µg/mL and 22.2 µg/mL, respectively. mlcpharmacy.edu.in

Table 2: Validation Parameters for UV Spectroscopic Method

ParameterResult mlcpharmacy.edu.in
λmax (Wavelength of Maximum Absorption)264 nm
Linearity Range80-180 µg/ml
Correlation Coefficient (R²)0.9972
Limit of Detection (LOD)7.3 µg/mL
Limit of Quantification (LOQ)22.2 µg/mL

Methodologies for Quantification and Characterization of Process-Related Impurities and Degradation Products

The control of impurities is essential for the quality of any drug substance. Analytical methods must be capable of detecting and quantifying various impurities, including those from the manufacturing process and those formed upon degradation.

For Fosaprepitant Dimeglumine, stability-indicating HPLC methods are the primary tool for this purpose. humanjournals.com Forced degradation studies reveal the drug's susceptibility to acidic, basic, oxidative, and thermal conditions, while it shows more stability under photolytic and humidity stress. humanjournals.com These studies help in identifying potential degradation products. Aprepitant is a known major degradant. humanjournals.comasianpubs.org In one study, base degradation led to an unknown impurity at a relative retention time (RRT) of 0.24, while peroxide degradation produced two unknown impurities at RRTs of 0.24 and 1.07. humanjournals.com

Specific methods have also been developed to quantify known process-related impurities. For example, a sensitive RP-HPLC method was developed and validated specifically for the quantification of residual Dicyclohexylurea, a potential process impurity. ijpsr.comijpsr.com This method demonstrated a limit of detection (LOD) and limit of quantification (LOQ) for Dicyclohexylurea of 20 µg/g and 60 µg/g, respectively. ijpsr.comijpsr.com Other identified process-related impurities include Fosaprepitant N-Benzyl Impurity. synzeal.com

In addition to HPLC, other chromatographic techniques can be employed. A headspace gas chromatography (HS-GC) method with a flame ionization detector (FID) has been established for the quantification of multiple residual organic solvent impurities, such as methanol, ethanol, acetone, and toluene. epa.gov

Table 3: Common Impurities and Degradation Products of Fosaprepitant Dimeglumine

Impurity NameTypeAnalytical Method
Aprepitant humanjournals.comasianpubs.orgpharmaffiliates.comDegradation Product / Active MetaboliteStability-Indicating HPLC
Dicyclohexylurea ijpsr.comijpsr.comProcess-Related ImpurityRP-HPLC
Fosaprepitant N-Benzyl Impurity synzeal.comProcess-Related ImpurityHPLC
Residual Solvents (e.g., Methanol, Toluene) epa.govProcess-Related ImpurityHS-GC-FID
Unknown Degradants humanjournals.comDegradation ProductStability-Indicating HPLC

Q & A

Q. What analytical methods are recommended for quantifying Fosaprepitant Dimeglumine (FD) and its impurities in preclinical studies?

Methodological Answer: A stability-indicating RP-HPLC method developed via a Quality by Design (QbD) approach is recommended. The method employs a Symmetry Shield RP-18 column (250 mm × 4.6 mm; 5 µm) with gradient elution (mobile phases: water-acetonitrile mixtures adjusted with tetrabutylammonium hydrogen sulfate and orthophosphoric acid). Detection is performed at 210 nm, and sample stability is validated under stress conditions (acid/base hydrolysis, oxidation, thermal, humidity, photolysis). Key parameters include:

  • LOD : <0.01% w/w for impurities
  • Recovery : 90–103% across concentrations
  • Linearity : R² = 0.999 for all impurities This method aligns with ICH guidelines for specificity, accuracy, and robustness .

Q. How should FD be stored to ensure stability in laboratory settings?

Methodological Answer: FD should be stored at -20°C in lyophilized powder form. For reconstituted solutions, use within one month at -20°C to prevent degradation. Stability studies show FD degrades under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and thermal stress, with Aprepitant identified as the major degradation product. Ensure airtight storage to avoid humidity-induced hydrolysis .

Q. What in vitro models are suitable for studying FD’s mechanism of action in immune cells?

Methodological Answer: Use CXCL13 chemokine secretion assays in human PBMCs (peripheral blood mononuclear cells) treated with FD. Flow cytometry can quantify CD4+CXCR5+ and CD19+CXCR5+ cell migration, while ELISA measures CXCL13 levels in supernatants (e.g., 7.8 ng/mL post-FD treatment). Include blocking antibodies (e.g., anti-CXCL13) to validate specificity. Triplicate experiments with ≥3 biological replicates are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in FD’s pharmacokinetic (PK) data across species?

Methodological Answer: FD’s prodrug conversion rate varies significantly between species:

  • Rats : Rapid conversion (t½ ~30 minutes)
  • Dogs : Slow conversion (t½ >300 minutes)
  • Humans : Stable in plasma (<15% conversion) but metabolized rapidly in liver microsomes To address discrepancies, conduct cross-species hepatic microsome assays and validate findings with LC-MS/MS in human plasma. Consider interspecies differences in phosphatase activity when extrapolating preclinical data .

Q. What experimental design optimizes FD synthesis to minimize residual palladium and related impurities?

Methodological Answer: Use a resin-based metal scavenger (e.g., QuadraPure™) during the final synthesis step to chelate residual palladium. Avoid intermediate isolation to reduce impurity carryover. Monitor purity via ICP-MS (detection limit: <10 ppm Pd). Process optimization should include:

  • Solvent selection : Tetrahydrofuran (THF) for improved solubility
  • Reduction conditions : Hydrogen gas with Pd/C catalyst
  • Crystallization : n-Methyl-D-glucamine salt formation for stability This approach achieves FD purity >99% with undetectable heavy metals .

Q. How can contradictory stability data for FD under thermal stress be reconciled?

Methodological Answer: Contradictions arise from sample matrix differences (e.g., excipients in lyophilized formulations vs. pure FD). Perform accelerated stability testing (40°C/75% RH for 6 months) with and without stabilizers (e.g., mannitol). Use peak purity analysis (HPLC-PDA) to confirm degradation homogeneity. For lyophilized FD, residual moisture <1% is critical to prevent thermal degradation .

Q. What statistical approaches validate FD’s dose-response relationship in preclinical antiemetic models?

Methodological Answer: Employ non-linear mixed-effects modeling (NLME) to analyze dose-response curves in ferret emesis models. Key parameters:

  • ED₅₀ : Effective dose for 50% vomiting inhibition
  • Hill coefficient : Steepness of response Use bootstrapping (1,000 iterations) to assess confidence intervals. For cross-study comparisons, apply meta-regression to account for covariates like cisplatin dosage and NK1 receptor density .

Methodological Notes

  • DOE (Design of Experiments) : Critical for HPLC method optimization (e.g., 18 screening + 6 optimization experiments to define robust parameters) .
  • Cross-validation : Essential when extrapolating PK data from rodents to humans due to metabolic differences .
  • Ethical considerations : For in vivo studies, adhere to institutional guidelines for chemotherapy-induced emesis models (e.g., cisplatin dosing limits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 2
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.